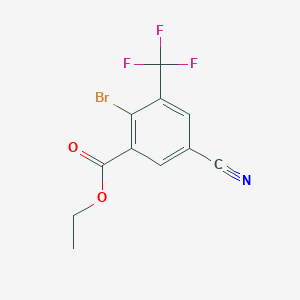
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It features a trifluoromethyl group, a bromine atom, and a cyano group attached to a benzene ring, making it a highly functionalized aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of ethyl 3-(trifluoromethyl)benzoate to introduce the bromine atom at the 2-position. This is followed by a cyanation reaction to introduce the cyano group at the 5-position. The reaction conditions often involve the use of bromine or a brominating agent and a cyanating agent such as copper(I) cyanide under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Products include amines or other reduced derivatives of the cyano group.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the ethyl ester group.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drug molecules, particularly those requiring trifluoromethyl and cyano functionalities for enhanced biological activity.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and liquid crystals, where the trifluoromethyl group imparts unique physical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-(trifluoromethyl)benzoate:
Ethyl 2-bromo-3-(trifluoromethyl)benzoate: Lacks the cyano group at the 5-position, which can affect its chemical properties and reactivity.
Ethyl 2-cyano-3-(trifluoromethyl)benzoate: Lacks the bromine atom, which can limit its use in nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)4-8(9(7)12)11(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESPLHZLKOWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















